molecular formula C8H19NO4 B1665982 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol CAS No. 86770-74-3

2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol

Cat. No. B1665982
CAS RN: 86770-74-3
M. Wt: 193.24 g/mol
InChI Key: ANOJXMUSDYSKET-UHFFFAOYSA-N
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Description

“2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol” is a colorless to yellowish liquid with an amine-like odor . It is miscible with water in all proportions and is a versatile intermediate with a variety of applications . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications .


Synthesis Analysis

The synthesis of “2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol” involves the use of 55gBP103a01 (1.0eq) and 160mLDMSO in a 1000mL three-neck flask . The mixture is stirred evenly, then NaN323.52g (2.0eq) is added and the reaction is heated to 50°C for 3 hours . After cooling to room temperature, the reaction liquid is poured into water, extracted with EA, the organic phases are combined, dried with anhydrous sodium sulfate, and concentrated to obtain BP103a02 colorless liquid 2- [2- (2-aminoethoxy)ethoxy]ethanol 29.2g .


Chemical Reactions Analysis

“2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol” is an aminoalcohol that neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

“2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol” is a solid with a density of 1.0773 g/cm3 at 20°C . It has a boiling point of 120-130°C (4 Torr) .

Scientific Research Applications

1. Phase Equilibrium Properties

The compound 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol, along with similar compounds, has been studied for its phase equilibrium properties in binary aqueous solutions. Research by Belabbaci et al. (2011) investigated the vapor pressures of binary mixtures containing this compound and its correlation with the Antoine equation. They observed that such mixtures exhibit negative deviations in excess Gibbs functions (G^E) for various temperatures, indicating its unique equilibrium behavior in solutions (Belabbaci et al., 2011).

2. Polymerization Processes

The compound has been studied in the context of polymerization. Ogasawara et al. (2001) explored the kinetics of ethanol release during the polymerization process of silane coupling agents, where derivatives of 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol played a role. They used NMR spectroscopy to monitor these reactions, offering insights into the behavior of these compounds in polymerization settings (Ogasawara et al., 2001).

3. Synthesis of Conjugates

Ghidini et al. (2014) explored the conjugation of oligoethers to PNA using 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol. This research demonstrates the compound's utility in the synthesis of complex molecular structures, which could have implications in various fields of chemistry and biochemistry (Ghidini et al., 2014).

4. Antimicrobial Activity Studies

In the study of antimicrobial properties, Gein et al. (2015) investigated compounds synthesized from reactions involving 2-(2-aminoethoxy)ethanol. Their research on the antimicrobial activity of these compounds highlights another potential application in the medical and pharmaceutical fields (Gein et al., 2015).

Future Directions

“2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol” is a poly (ethylene oxide) (PEO) blocking reagent that prevents nonspecific adsorption of analytes in applications using covalent protein coupling such as ELISA . It reduces the adsorption of IgG when coated on carboxylic-terminated surfaces . This suggests potential future applications in the field of bioconjugate chemistry and ELISA development.

properties

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOJXMUSDYSKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5072933
Record name Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5072933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol

CAS RN

86770-74-3
Record name 2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86770-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5072933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol
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Synthesis routes and methods

Procedure details

To a solution of Compound XXV (15.94 g; 72.7 mmole) in 100 ml of pyridine was added triphenylphosphine (29 g; 111 mmole). After stirring for one hour, at which time gas evolution had subsided, 50 ml of concentrated aqueous ammonium hydroxide was added and the mixture stirred overnight. The reaction mixture was concentrated under vacuum and the residue partitioned between 200 ml of water and 200 ml of ether (aqueous layer at pH 2). The aqueous layer was adjusted to pH 11 with solid sodium hydroxide and extracted three times with 150 ml n-butanol each time. The butanol extract was dried over sodium sulfate, filtered and concentrated. The residue was taken up in tetrahydrofuran and filtered. The filtrate was evaporated to a syrup which was azeotroped with toluene.
Quantity
15.94 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
B Frisch, C Boeckler, F Schuber - Bioconjugate chemistry, 1996 - ACS Publications
We describe the synthesis of [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid (7), [2-[2-(2,5-dioxo-2,5-dihydropyrrol-1-yl)ethoxy]ethoxy] acetic acid (11), and [2-[2-(pyridin-…
Number of citations: 80 pubs.acs.org
B Zhang, M Zhang, J Zhen, C Xie, L Liang, L Jia, Q Liu… - Organic …, 2020 - Elsevier
A novel polyethylene glycol-functionalized fullerene derivative (C 60 -PEGA) was synthesized by a facile one-step nucleophilic addition reaction. C 60 -PEGA possessed good solubility …
Number of citations: 4 www.sciencedirect.com
P Ettmayer, A Billich, P Hecht… - Journal of medicinal …, 1996 - ACS Publications
A versatile synthesis of functionalized para- and metacyclophanes (macrocycles with one or more aromatic rings incorporated; ansa-compounds) has been developed. Cyclophanes …
Number of citations: 38 pubs.acs.org
Y Ushiki, K Kawabe, K Yamamoto-Okada… - Bioorganic & Medicinal …, 2022 - Elsevier
We previously reported thiophene derivatives as gut-selective (minimally systemic) and potent sodium-dependent phosphate transport protein 2b (SLC34A2, NaPi2b) inhibitors. …
Number of citations: 3 www.sciencedirect.com
JG Hansen, N Feeder, DG Hamilton, MJ Gunter… - Organic …, 2000 - ACS Publications
A series of diimide-based macrocycles have been prepared using Mitsunobu-mediated alkylation as the macrocyclization step. These macrocycles could not be incorporated into [2]…
Number of citations: 142 pubs.acs.org
KV Gujraty, R Ashton, SR Bethi, S Kate, CJ Faulkner… - Langmuir, 2006 - ACS Publications
We report a method to immobilize thiol-containing ligands onto self-assembled monolayers (SAMs) of alkanethiolates presenting chloracetylated hexa(ethylene glycol) groups. The …
Number of citations: 17 pubs.acs.org
Y Ushiki, K Kawabe, K Yamamoto-Okada… - Bioorganic & Medicinal …, 2022 - Elsevier
Intestinal sodium-dependent phosphate transport protein 2b (SLC34A2, NaPi2b) inhibitors are expected to be potential new candidates for anti-hyperphosphatemia drugs. However, a …
Number of citations: 1 www.sciencedirect.com
J Qian, RB Cole, Y Cai - Journal of mass spectrometry, 2011 - Wiley Online Library
Strong non‐covalent interactions such as biotin‐avidin affinity play critical roles in protein/peptide purification. A new type of ‘fluorous’ (fluorinated alkyl) affinity approach has gained …
K Nakashima, H Watanabe, M Ono - Journal of Medicinal …, 2023 - ACS Publications
Chelator-containing radioimmunoconjugates (RICs) composed of monoclonal antibodies, chelators, and radiometals exhibit broad potential for cancer diagnosis or therapy. In this study…
Number of citations: 3 pubs.acs.org
F Borcard, A Godinat, D Staedler… - Bioconjugate …, 2011 - ACS Publications
The chemical functionalization of cell-surface proteins of human primary fetal bone cells with hydrophilic bioorthogonal intermediates was investigated. Toward this goal, chemical …
Number of citations: 31 pubs.acs.org

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